molecular formula C14H23ClN6O5 B1683748 Valganciclovir hydrochloride CAS No. 175865-59-5

Valganciclovir hydrochloride

Cat. No. B1683748
M. Wt: 390.82 g/mol
InChI Key: ZORWARFPXPVJLW-MTFPJWTKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Valganciclovir hydrochloride is an antiviral medication used to treat cytomegalovirus infections . It is the L-valyl ester of ganciclovir and is a prodrug for ganciclovir . After oral administration, it is rapidly converted to ganciclovir by intestinal and hepatic esterases .


Synthesis Analysis

The synthesis of Valganciclovir hydrochloride involves the deprotection of mono-protected ganciclovir . The process avoids the formation of N-alkyl valganciclovir impurities .


Molecular Structure Analysis

The molecular formula of Valganciclovir hydrochloride is C14H22N6O5 . Its molecular weight is 354.37 .


Chemical Reactions Analysis

Valganciclovir hydrochloride has been analyzed using high-performance liquid chromatography (HPLC) methods . The method separates valganciclovir from tablet excipients and endogenous substances .


Physical And Chemical Properties Analysis

Valganciclovir hydrochloride is soluble in water and methanol, and insoluble in ether . It is available as white crystals .

Scientific Research Applications

Treatment of Cytomegalovirus Infections

  • Application Summary: Valganciclovir hydrochloride is an antiviral medication used to treat cytomegalovirus (CMV) infections . It’s particularly used in patients diagnosed with acquired immunodeficiency syndrome (AIDS) and in patients who have undergone organ transplantation .
  • Methods of Application: Valganciclovir hydrochloride is administered orally. It is a prodrug for ganciclovir and is rapidly converted to ganciclovir by intestinal and hepatic esterases after oral administration .
  • Results or Outcomes: The drug suppresses the infection on long-term use instead of curing the infection .

Quality Control and Assay Development

  • Application Summary: Valganciclovir hydrochloride is used in the development and validation of analytical methods for quality control .
  • Methods of Application: An isocratic high-performance liquid chromatography (HPLC) method has been developed for routine quality control of Valganciclovir . The separation was carried out by C-18, 250 x 4.6 mm, 5 um (X-Bridge, Waters) column using mobile phase Ammonium Acetate Buffer pH 3 (adjusted with glacial acetic acid) and methanol (55:45 v/v) at a flow rate of 1 ml/min .
  • Results or Outcomes: The developed method has been found to be sensitive, specific, and robust. An excellent linear relationship between peak area and Valganciclovir concentration in the range of 5-30 μg/ml has been observed (r2, 0.998). The limits of detection and quantification were 0.52μg/ml and 1.58 μg/ml, respectively .

Treatment of CMV Retinitis

  • Application Summary: Valganciclovir hydrochloride is used to treat cytomegalovirus (CMV) retinitis in patients diagnosed with acquired immunodeficiency syndrome (AIDS) . CMV retinitis is an eye infection that can cause blindness .
  • Methods of Application: Valganciclovir hydrochloride is administered orally . It is rapidly converted to ganciclovir by intestinal and hepatic esterases after oral administration .
  • Results or Outcomes: The drug suppresses the infection on long-term use instead of curing the infection .

Prevention of CMV Disease in Transplant Patients

  • Application Summary: Valganciclovir hydrochloride is used to prevent cytomegalovirus disease in people who have received a heart, kidney, or kidney-pancreas transplant and who have a chance of getting CMV disease .
  • Methods of Application: Valganciclovir hydrochloride is taken orally . It is rapidly converted to ganciclovir by intestinal and hepatic esterases after oral administration .
  • Results or Outcomes: The drug suppresses the infection on long-term use instead of curing the infection .

Treatment of Certain Human Herpesvirus 8 (HHV-8) Diseases

  • Application Summary: Valganciclovir hydrochloride is used for the treatment of certain human herpesvirus 8 (HHV-8) diseases, including primary effusion lymphoma and multicentric Castleman’s disease .
  • Methods of Application: Valganciclovir hydrochloride is administered orally . It is rapidly converted to ganciclovir by intestinal and hepatic esterases after oral administration .
  • Results or Outcomes: The drug suppresses the infection on long-term use instead of curing the infection .

Treatment of CMV Colitis

  • Application Summary: Valganciclovir hydrochloride is used to treat cytomegalovirus (CMV) colitis, an infection and inflammation of the colon .
  • Methods of Application: Valganciclovir hydrochloride is administered orally . It is rapidly converted to ganciclovir by intestinal and hepatic esterases after oral administration .
  • Results or Outcomes: The drug suppresses the infection on long-term use instead of curing the infection .

Treatment of CMV Esophagitis

  • Application Summary: Valganciclovir hydrochloride is used to treat cytomegalovirus (CMV) esophagitis, an infection and inflammation of the esophagus .
  • Methods of Application: Valganciclovir hydrochloride is administered orally . It is rapidly converted to ganciclovir by intestinal and hepatic esterases after oral administration .
  • Results or Outcomes: The drug suppresses the infection on long-term use instead of curing the infection .

Treatment of Primary Effusion Lymphoma

  • Application Summary: Valganciclovir hydrochloride is used for the treatment of primary effusion lymphoma, a rare type of non-Hodgkin lymphoma caused by human herpesvirus 8 (HHV-8) .
  • Methods of Application: Valganciclovir hydrochloride is administered orally . It is rapidly converted to ganciclovir by intestinal and hepatic esterases after oral administration .
  • Results or Outcomes: The drug suppresses the infection on long-term use instead of curing the infection .

Treatment of Multicentric Castleman’s Disease

  • Application Summary: Valganciclovir hydrochloride is used for the treatment of multicentric Castleman’s disease, a rare lymphoproliferative disorder caused by human herpesvirus 8 (HHV-8) .
  • Methods of Application: Valganciclovir hydrochloride is administered orally . It is rapidly converted to ganciclovir by intestinal and hepatic esterases after oral administration .
  • Results or Outcomes: The drug suppresses the infection on long-term use instead of curing the infection .

Safety And Hazards

Valganciclovir may lower the number of red blood cells, white blood cells, and platelets in your body, causing serious and life-threatening problems . It may harm the fetus, temporarily or permanently decrease fertility in men and women, and has the potential to cause cancers in humans .

properties

IUPAC Name

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-2-amino-3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6O5.ClH/c1-7(2)9(15)13(23)24-4-8(3-21)25-6-20-5-17-10-11(20)18-14(16)19-12(10)22;/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22);1H/t8?,9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORWARFPXPVJLW-MTFPJWTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046784
Record name Valganciclovir hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Valganciclovir hydrochloride

CAS RN

175865-59-5
Record name Valganciclovir hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175865-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valganciclovir hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175865595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valganciclovir hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760349
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Valganciclovir hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2-amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]-3-hydroxypropyl L-valinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Valganciclovir hydrochloride
Reactant of Route 2
Reactant of Route 2
Valganciclovir hydrochloride
Reactant of Route 3
Valganciclovir hydrochloride
Reactant of Route 4
Reactant of Route 4
Valganciclovir hydrochloride
Reactant of Route 5
Valganciclovir hydrochloride
Reactant of Route 6
Valganciclovir hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.